molecular formula C15H13N3O2 B2378699 5-Methyl-1-(naphthylmethyl)-3-nitropyrazole CAS No. 955963-40-3

5-Methyl-1-(naphthylmethyl)-3-nitropyrazole

Cat. No. B2378699
CAS RN: 955963-40-3
M. Wt: 267.288
InChI Key: CNCDOTFEGRPTNH-UHFFFAOYSA-N
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Description

“5-Methyl-1-(naphthylmethyl)-3-nitropyrazole” is a complex organic compound that appears to contain a pyrazole ring, a common structure in many biologically active compounds . The “5-Methyl” and “3-nitro” parts suggest substitutions on the pyrazole ring, which could significantly affect the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of “5-Methyl-1-(naphthylmethyl)-3-nitropyrazole” would likely be characterized by the presence of a pyrazole ring, a nitro group, and a naphthylmethyl group . These groups could confer distinct chemical properties to the compound.


Chemical Reactions Analysis

The reactivity of “5-Methyl-1-(naphthylmethyl)-3-nitropyrazole” would likely be influenced by the presence of the nitro group and the naphthylmethyl group. Nitro groups are electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methyl-1-(naphthylmethyl)-3-nitropyrazole” would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Spectroscopic and Electronic Properties

  • The spectral and electronic properties of similar nitropyrazoles, such as 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole, have been thoroughly investigated. These studies include experimental and calculated spectral data, providing insights into the stability of the molecules and their susceptibility to reduction processes (Regiec, Wojciechowski, & Mastalarz, 2014).

Chemical Reactivity and Synthesis 2. Research has been conducted on the reductive behavior of nitropyrazoles, revealing that the position of nitro groups significantly influences their reactivity and the structures of reaction products. This knowledge is crucial in synthesizing specific derivatives (Perevalov, Baryshnenkova, Manaev, Bezborodov, & Klapchuk, 1990).

  • Studies have also explored nucleophilic photosubstitution reactions of nitropyrazoles, highlighting the reactivity of different isomers and offering methods for preparing specific derivatives (Oldenhof & Cornelisse, 2010).

Structural Analysis and Tautomerism 4. The structural assignments of amino-nitropyrazoles have been revised, based on amino proton chemical shifts and charge density calculations. This research aids in understanding the molecular structure and properties of nitropyrazoles (Khan & Lynch, 1971).

Safety and Hazards

Without specific data on “5-Methyl-1-(naphthylmethyl)-3-nitropyrazole”, it’s hard to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities . “5-Methyl-1-(naphthylmethyl)-3-nitropyrazole” could be an interesting target for future research, particularly if it exhibits promising biological activity.

properties

IUPAC Name

5-methyl-1-(naphthalen-1-ylmethyl)-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-9-15(18(19)20)16-17(11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCDOTFEGRPTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(naphthalen-1-ylmethyl)-3-nitro-1H-pyrazole

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